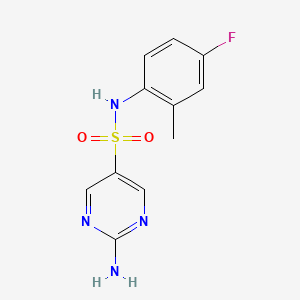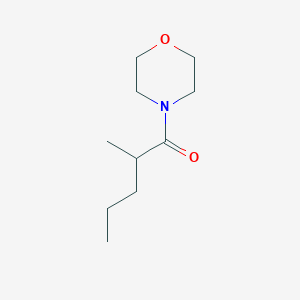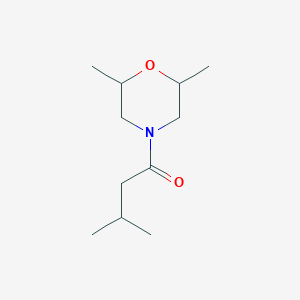
2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as PF-06463922, and it has been extensively studied for its therapeutic potential in the treatment of cancer and other diseases.
作用機序
The mechanism of action of 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide involves the inhibition of FAK activity. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways, including those involved in cell growth, proliferation, and survival. In cancer cells, FAK is overexpressed and contributes to cancer cell growth and metastasis. Inhibition of FAK activity by this compound leads to the suppression of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits FAK activity, leading to the suppression of cancer cell growth and metastasis. In addition, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease. It has also been shown to reduce fibrosis in animal models of pulmonary fibrosis.
実験室実験の利点と制限
One of the main advantages of 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide is its potential therapeutic applications in cancer treatment and other diseases. This compound has been extensively studied in preclinical models, and its efficacy and safety have been demonstrated. One of the limitations of this compound is its potential toxicity, which needs to be further investigated in clinical trials.
将来の方向性
There are several future directions for the study of 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide. One direction is the investigation of its potential applications in combination therapy with other cancer drugs. Another direction is the investigation of its potential applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, further studies are needed to investigate the safety and efficacy of this compound in clinical trials.
合成法
The synthesis of 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide involves several chemical reactions. The starting materials for the synthesis are 4-fluoro-2-methylbenzoic acid and 2-amino-5-nitropyrimidine. These two compounds are reacted together in the presence of a catalyst to form the intermediate product, 4-fluoro-2-methyl-5-nitrobenzoic acid. This intermediate product is then reduced using a reducing agent to form 4-fluoro-2-methyl-5-aminobenzoic acid. The final step involves the reaction of 4-fluoro-2-methyl-5-aminobenzoic acid with sulfonamide to form this compound.
科学的研究の応用
2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide has been extensively studied for its potential applications in cancer treatment. This compound has been shown to inhibit the activity of an enzyme called focal adhesion kinase (FAK), which plays a crucial role in cancer cell growth and metastasis. Inhibition of FAK activity by this compound has been shown to reduce cancer cell proliferation, migration, and invasion. This compound has also been studied for its potential applications in the treatment of other diseases, such as inflammatory bowel disease and pulmonary fibrosis.
特性
IUPAC Name |
2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2S/c1-7-4-8(12)2-3-10(7)16-19(17,18)9-5-14-11(13)15-6-9/h2-6,16H,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQNNWLJCDEYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CN=C(N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)



![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)
![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone](/img/structure/B7561305.png)


![2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide](/img/structure/B7561317.png)
![1-Ethyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7561323.png)

![N-[2-(2-furyl)ethyl]-4-[(3,6,7-trimethyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B7561328.png)